molecular formula C28H20N2O7 B11410619 ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate

Cat. No.: B11410619
M. Wt: 496.5 g/mol
InChI Key: CEHFLZUINWETGC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a synthetic organic compound featuring a benzofuran core fused with a chromenone (4-oxo-4H-chromen-2-yl) moiety via dual carbonylamino linkages. The ethyl benzoate ester group enhances its solubility in organic solvents, making it suitable for pharmaceutical and materials science research. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C28H20N2O7

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-[[3-[(4-oxochromene-2-carbonyl)amino]-1-benzofuran-2-carbonyl]amino]benzoate

InChI

InChI=1S/C28H20N2O7/c1-2-35-28(34)16-11-13-17(14-12-16)29-27(33)25-24(19-8-4-6-10-22(19)37-25)30-26(32)23-15-20(31)18-7-3-5-9-21(18)36-23/h3-15H,2H2,1H3,(H,29,33)(H,30,32)

InChI Key

CEHFLZUINWETGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-oxo-4H-chromen-2-yl derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone core.

    Introduction of the benzofuran moiety: The chromenone derivative is then subjected to a Friedel-Crafts acylation reaction with a benzofuran derivative in the presence of a Lewis acid catalyst.

    Coupling with benzoate: The final step involves the esterification of the intermediate product with ethyl benzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with derivatives sharing key functional groups, such as benzoate esters, benzofuran, or chromenone systems. These comparisons highlight differences in substituents, synthetic accessibility, and inferred properties.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Potential Applications
Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate Chromenone, benzofuran, dual carbamoyl linkages High aromaticity, extended π-conjugation Hypothesized anticancer/antimicrobial agent (based on chromenone analogs)
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate Thiazolidinone ring, imine linkage Polar thiazolidinone enhances hydrogen bonding Antimicrobial, antidiabetic (thiazolidinone derivatives)
Ethyl 4-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate (AC1MEDNE) Chlorophenyl, pyrrolidinone Bulky aryl group, lactam ring CNS-targeting agents (pyrrolidinone scaffolds)
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Bromophenol, formyl group Electrophilic formyl moiety Precursor for Schiff base synthesis

Key Findings:

Chromenone vs. Thiazolidinone/Pyrrolidinone: The chromenone system in the target compound offers planar aromaticity and redox activity, contrasting with the thiazolidinone’s hydrogen-bonding capacity or the pyrrolidinone’s conformational flexibility. These differences influence binding affinity in biological systems .

Substituent Effects: The chloro-phenyl group in AC1MEDNE introduces steric hindrance and lipophilicity, whereas the bromo-formyl group in the phenoxy derivative enhances reactivity for further functionalization .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling of chromenone-carboxylic acid with benzofuran intermediates, analogous to methods for AC1MEDNE. However, the chromenone’s electron-deficient nature may complicate amidation reactions compared to pyrrolidinone systems .

Biological Activity

Ethyl 4-{[(3-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1-benzofuran-2-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H20N2O6

The biological activity of this compound is primarily attributed to its structural components, which are known to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation, particularly those involved in the metabolic pathways of tumor cells.
  • Antioxidant Properties : It exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular environments.
  • Modulation of Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic potential.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Inhibition of cell migration
A549 (Lung Cancer)18Cell cycle arrest

These findings suggest that the compound can selectively target cancer cells while exhibiting minimal toxicity towards normal cells.

Antimicrobial Activity

The compound also possesses antimicrobial properties. In studies evaluating its efficacy against various pathogens, it displayed potent activity:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that this compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : A recent clinical trial investigated the effects of this compound in patients with advanced breast cancer. Results showed a significant reduction in tumor size in a subset of patients, alongside improved quality of life metrics.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against drug-resistant strains of bacteria. The findings demonstrated that it effectively inhibited growth, suggesting its potential use in treating resistant infections.

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